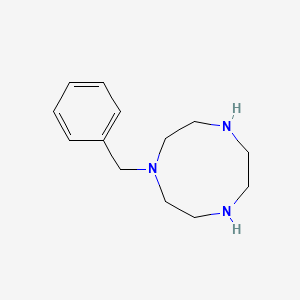
1-Benzyl-1,4,7-triazacyclononane
Vue d'ensemble
Description
1-Benzyl-1,4,7-triazacyclononane is a macrocyclic compound that belongs to the class of triazacyclononanes. It is characterized by a nine-membered ring containing three nitrogen atoms and a benzyl group attached to one of the nitrogen atoms. This compound is known for its strong chelating properties and is widely used in coordination chemistry.
Mécanisme D'action
Target of Action
The primary target of 1-Benzyl-1,4,7-triazacyclononane, also known as Mono-N-benzyl TACN, is the enzyme β-lactamase . This enzyme is produced by certain bacteria and is responsible for their resistance against β-lactam antibiotics such as penicillin . The enzyme achieves this by cleaving the β-lactam ring of these antibiotics, rendering them inactive .
Mode of Action
Mono-N-benzyl TACN interacts with its target, β-lactamase, by inhibiting its action . This inhibition prevents the β-lactamase from cleaving the β-lactam ring of the antibiotics, thereby preserving the activity of the antibiotics . In addition, Mono-N-benzyl TACN has been shown to coordinate with Ni II and Pd II, forming complexes with distorted-octahedral coordination geometry .
Biochemical Pathways
The inhibition of β-lactamase by Mono-N-benzyl TACN affects the biochemical pathway of antibiotic resistance in bacteria . By preventing the cleavage of the β-lactam ring, the β-lactam antibiotics remain active and can continue to inhibit the synthesis of the bacterial cell wall . This leads to the death of the bacteria, effectively combating the antibiotic resistance .
Pharmacokinetics
The stability of the [scf3(r3-tacn)] complexes, where r3 is a derivative of tacn, in water suggests potential bioavailability .
Result of Action
The primary result of the action of Mono-N-benzyl TACN is the preservation of the activity of β-lactam antibiotics . This leads to the death of the bacteria that would otherwise be resistant to these antibiotics .
Action Environment
The action of Mono-N-benzyl TACN can be influenced by environmental factors. For instance, the formation of [ScF3(R3-tacn)] complexes occurs in a CH3CN solution . These complexes are stable in water and unaffected by a ten-fold excess of Cl− or MeCO2−, although they are immediately decomposed by excess F− . This suggests that the action, efficacy, and stability of Mono-N-benzyl TACN could be influenced by the presence of certain ions in the environment .
Analyse Biochimique
Biochemical Properties
1-Benzyl-1,4,7-triazacyclononane has been shown to interact with β-lactamase, an enzyme produced by bacteria that cleaves the β-lactam ring of broad-spectrum antibiotics such as penicillin, rendering the antibiotic inactive . By inhibiting β-lactamase, this compound preserves the activity of β-lactam antibiotics .
Cellular Effects
In studies conducted on human embryonic kidney cells (Hek293), this compound was found to have no cytotoxic effects . The compound did not initiate necrosis or apoptosis in the cells . It did increase DNA fragmentation, which was associated with increased p53 . This suggests that the compound’s effects at the nucleus produced a p53 response to initiate DNA repair .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting the action of β-lactamase, thereby preserving the activity of β-lactam antibiotics . This inhibition occurs at the molecular level, with this compound binding to β-lactamase and preventing it from cleaving the β-lactam ring of antibiotics .
Méthodes De Préparation
The synthesis of 1-Benzyl-1,4,7-triazacyclononane typically involves the cyclization of linear triamines. One common method is the Richman-Atkins cyclization, where diethylenetriamine is reacted with a sulfonylation agent to form a sulfonamidated intermediate. This intermediate is then cyclized using ethylene glycol ditosylate or ethylene dibromide, followed by deprotection and alkylation to introduce the benzyl group . Industrial production methods often involve similar steps but are optimized for higher yields and scalability.
Analyse Des Réactions Chimiques
1-Benzyl-1,4,7-triazacyclononane undergoes various chemical reactions, including:
Oxidation: It can form complexes with transition metals, which can undergo oxidation-reduction reactions.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Complexation: It forms stable complexes with metals like copper, nickel, and palladium, which are used in various catalytic processes.
Applications De Recherche Scientifique
1-Benzyl-1,4,7-triazacyclononane has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
1-Benzyl-1,4,7-triazacyclononane is unique due to its benzyl group, which enhances its lipophilicity and ability to interact with hydrophobic environments. Similar compounds include:
1,4,7-Triazacyclononane: The parent compound without the benzyl group, which has similar chelating properties but lower lipophilicity.
1-Methyl-1,4,7-triazacyclononane: A derivative with a methyl group instead of a benzyl group, which has different steric and electronic properties.
1,4-Bis-(2-hydroxy-benzyl)-1,4,7-triazacyclononane: A derivative with two hydroxy-benzyl groups, used as a ligand in MRI contrast agents.
Propriétés
IUPAC Name |
1-benzyl-1,4,7-triazonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-2-4-13(5-3-1)12-16-10-8-14-6-7-15-9-11-16/h1-5,14-15H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJKRVYABOAQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(CCN1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


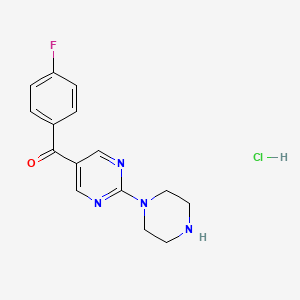
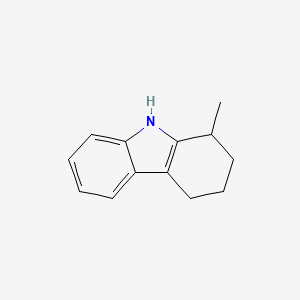

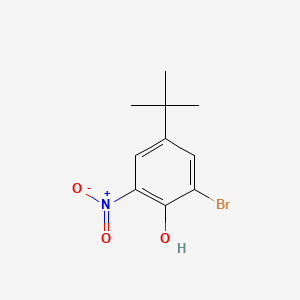


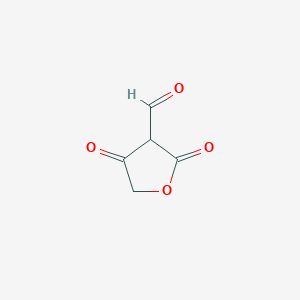
![1H-Pyrido[2,3-b]indole, 2-methyl-](/img/structure/B3348465.png)
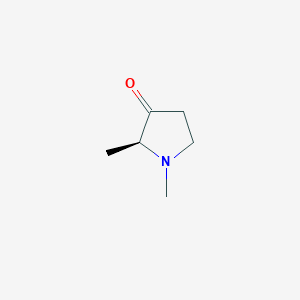
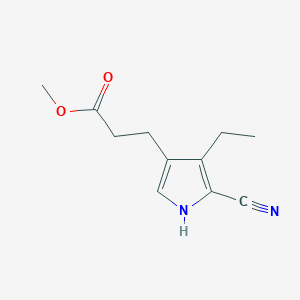

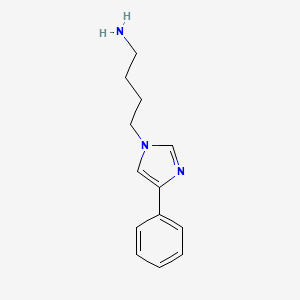
![(S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride](/img/structure/B3348491.png)

